2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid is an organic compound with the molecular formula and a molecular weight of 236.29 g/mol. It is identified by the CAS number 110121-31-8. The compound features a benzothiazole moiety, which is known for its biological and pharmaceutical significance, particularly in the development of various therapeutic agents.
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group in its structure. It belongs to a broader category of compounds known for their roles in biological systems, particularly in protein synthesis and enzyme activity.
The synthesis of 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid typically involves multi-step organic reactions. A common approach includes:
The specific reaction conditions (temperature, solvent, catalysts) can vary based on the chosen synthetic pathway. For example, the use of polar aprotic solvents may enhance yields during certain coupling reactions.
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid can participate in various chemical reactions typical of amino acids:
Reactions are often facilitated by catalysts or specific reaction conditions (e.g., heat or pressure) to promote desired pathways while minimizing by-products.
The mechanism of action for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid primarily relates to its role as a building block for proteins and peptides. It may act as an agonist or antagonist at specific receptors or enzymes due to its structural similarity to natural amino acids.
Research indicates that compounds with similar structures exhibit neuroprotective and anti-inflammatory properties, suggesting potential therapeutic applications in neurological disorders .
While specific physical properties like density and boiling point are not available for this compound , it is expected to be a solid at room temperature due to its crystalline nature.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry can provide further insight into its purity and structural integrity.
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid has potential applications in:
The systematic IUPAC name 2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid precisely defines the core structure: a propanoic acid backbone with an amino group at position 2 and a 2-methylbenzothiazol-6-yl substituent at position 3. This nomenclature specifies three critical structural features: (1) the methyl substitution at the benzothiazole nitrogen (position 2), (2) the point of attachment to the propanoic acid chain (benzothiazole carbon 6), and (3) the amino and carboxylic acid functionalities characteristic of α-amino acids. This naming follows the convention established for related compounds documented in PubChem, such as 2-amino-3-(1,3-benzothiazol-6-yl)propanoic acid (CID 45077290) and its 7-isomer (CID 82392190) [1] [3].
Structural Classification: The compound belongs to the broader class of non-proteinogenic α-amino acids with heteroaromatic side chains. Within this category, it is specifically classified as a benzothiazole-functionalized alanine derivative due to the benzothiazole group replacing the methyl side chain of alanine. The 2-methyl substitution further categorizes it as a N-alkylated benzothiazole amino acid, which significantly modifies electronic distribution compared to unsubstituted analogues.
Regioisomeric Differentiation: The benzothiazole attachment regiochemistry profoundly influences molecular geometry and biological interactions. Positional isomers exhibit distinct properties:
4-isomer: Rare among natural product derivatives but synthetically accessible.
Key Structural Analogs:
Table 1: Structural Analogues of Benzothiazole-Functionalized Amino Acids
Compound Name | Molecular Formula | CAS/Registry | Key Structural Differences | Source |
---|---|---|---|---|
2-Amino-3-(1,3-benzothiazol-6-yl)propanoic acid | C₁₀H₁₀N₂O₂S | CID 45077290 | Unsubstituted N-H at benzothiazole position 2 | PubChem [1] |
2-Amino-3-(1,3-benzothiazol-7-yl)propanoic acid | C₁₀H₁₀N₂O₂S | CID 82392190 | 7-position linkage; unsubstituted N-H | PubChem [3] |
2-Amino-3-(1-benzothiophen-3-yl)propanoic acid | C₁₁H₁₁NO₂S | 1956-23-6 | Benzothiophene vs. benzothiazole core | Chemscene [6] |
N-(2-amino-1,3-benzothiazol-6-yl)propanamide | C₁₀H₁₁N₃OS | EVT-13453837 | Amide linkage instead of amino acid backbone | Evitachem |
The rational design of benzothiazole amino acids evolved through three identifiable phases, paralleling advancements in heterocyclic chemistry and medicinal chemistry strategies:
Natural Product Inspiration (Pre-1990s): Early interest stemmed from the discovery of naturally occurring benzothiazoles, most notably thiamine (vitamin B₁), which contains an aminopyrimidine-benzothiazolium structure. However, isolated examples of benzothiazole-containing amino acids in nature remained scarce, prompting synthetic efforts to create unnatural analogues. Initial synthetic routes focused on electrophilic aromatic substitution on pre-formed benzothiazoles or multi-step constructions of the heterocycle from amino acid precursors .
Methodology-Driven Synthesis (1990s-2010s): Improved synthetic protocols emerged, leveraging transition-metal catalysis for regioselective functionalization. Key developments included:
The strategic incorporation of a 2-methyl group on the benzothiazole ring transforms the molecule's biological interaction profile through multifaceted physicochemical and spatial modifications:
Stabilizes the benzothiazole ring against metabolic N-oxidation or degradation, as evidenced in stability studies of related N-alkyl benzothiazoles [6].
Steric Optimization: The compact methyl group occupies minimal volume while effectively blocking metabolic pathways involving N-hydroxylation or glucuronidation. This contrasts with bulky 2-phenyl or 2-alkyl derivatives which may induce undesirable steric clashes in binding pockets. Molecular modeling indicates the 2-methyl group occupies a hydrophobic niche in several enzyme active sites, including kinase ATP-binding domains and GABA transaminase [4].
Conformational Effects: Density functional theory (DFT) calculations on 2-methylbenzothiazole amino acids reveal restricted rotation around the C(aryl)-Cβ bond compared to phenylalanine analogues. The energy barrier increases by ≈3-5 kcal/mol due to interactions between the methyl group and ortho-hydrogens. This semi-rigidity pre-organizes the molecule for binding to complementary biological targets.
Comparative Physicochemical Properties:
Table 2: Calculated Properties of Benzothiazole Amino Acid Derivatives
Compound | log P (Calculated) | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |
---|---|---|---|---|---|
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid | 1.85 - 2.15* | 63.3 | 5 | 2 | 3 |
2-Amino-3-(1,3-benzothiazol-6-yl)propanoic acid | 1.15 - 1.45 | 63.3 | 5 | 3 | 3 |
2-Amino-3-(1-benzothiophen-3-yl)propanoic acid | 1.86 | 63.3 | 3 | 2 | 3 |
Tryptophan | -1.06 | 79.1 | 4 | 3 | 3 |
*Derived from analogue data [6]; TPSA = Topological Polar Surface Area
The 2-methylbenzothiazole amino acid exhibits optimal lipophilicity for blood-brain barrier penetration (log P 1-3) while maintaining sufficient aqueous solubility for biochemical assays. Its polar surface area (63.3 Ų) falls below the 90 Ų threshold associated with poor oral bioavailability, suggesting potential for drug development. These properties explain its incorporation into:
Despite promising structural features, 2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid remains undercharacterized compared to other heterocyclic amino acids, creating compelling research imperatives:
Antimicrobial activity: Benzothiazole derivatives demonstrate Gram-positive bacteriostatic effects through undetermined mechanisms distinct from indole analogues [4].
Critical Knowledge Gaps:
Enantioselective Catalysis: Develop novel biocatalysts for asymmetric synthesis using benzothiazole amino acids as chiral ligands or organocatalysts.
Methodological Requirements: Addressing these gaps demands:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1